Kinase Selectivity: RET Inhibition in a 369-Kinase Panel vs. Broad-Spectrum Inhibitors
A derivative of 3-Cyclopropylisoxazol-5-amine, specifically compound 15l (5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide), demonstrates exclusive inhibition of RET kinase in a global kinase profiling assay. This contrasts sharply with many broad-spectrum kinase inhibitors that target multiple kinases, leading to off-target effects [1].
| Evidence Dimension | Kinase Selectivity |
|---|---|
| Target Compound Data | Exclusive inhibition of RET kinase (0 out of 369 off-target kinases inhibited at 1 μM) |
| Comparator Or Baseline | Broad-spectrum kinase inhibitors (e.g., Staurosporine, Sunitinib) typically inhibit dozens to hundreds of kinases |
| Quantified Difference | Exclusive vs. Promiscuous |
| Conditions | Global kinase profiling assay on a panel of 369 kinases (KINOMEscan) |
Why This Matters
For researchers requiring a clean pharmacological tool to study RET biology without confounding off-target activity, this synthon is essential.
- [1] Yoon, H., Shin, I., Nam, Y., Kim, N. D., Lee, K. B., & Sim, T. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry, 125, 1145-1155. View Source
